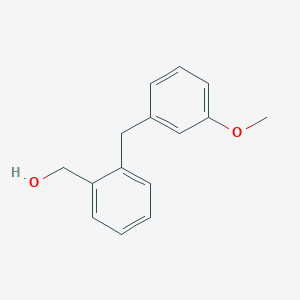

(2-(3-Methoxybenzyl)phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(3-Methoxybenzyl)phenyl)methanol is an organic compound that belongs to the class of benzyl alcohols It is characterized by the presence of a methoxy group attached to the benzyl ring, which influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Methoxybenzyl)phenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aromatic aldehyde or ketone. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Methoxybenzyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon using strong reducing agents.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: (2-(3-Methoxybenzyl)phenyl)aldehyde or (2-(3-Methoxybenzyl)phenyl)carboxylic acid.

Reduction: (2-(3-Methoxybenzyl)phenyl)methane.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

(2-(3-Methoxybenzyl)phenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(3-Methoxybenzyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

(2-(3-Hydroxybenzyl)phenyl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.

(2-(3-Methylbenzyl)phenyl)methanol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(2-(3-Methoxybenzyl)phenyl)methanol is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

(2-(3-Methoxybenzyl)phenyl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

This compound features a methoxy group (-OCH₃) attached to a benzyl moiety, which is known to enhance lipophilicity and biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including colorectal cancer cells. The mechanism involves the activation of apoptotic pathways and the upregulation of pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HCT116 | 0-15 μg/mL | Induced apoptosis, increased cleaved caspase-3 and -8 | |

| SW480 | 0-15 μg/mL | Enhanced expression of DR5 and DR6 |

In xenograft models, treatment with this compound at doses ranging from 2.5 to 5 mg/kg resulted in significant tumor growth suppression, indicating its potential as a therapeutic agent against cancer.

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria has been investigated, showing moderate antibacterial activity.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| N. meningitidis | 64 μg/mL |

| H. influenzae | 32 μg/mL |

These findings suggest that this compound could serve as a lead compound for the development of new antimicrobial agents.

3. Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are highly sought after. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

The biological activity of this compound appears to be mediated through several pathways:

- Apoptosis Induction : The compound enhances apoptotic signaling through the activation of caspases and modulation of death receptors.

- Inhibition of IKKβ/NF-κB Pathway : Research indicates that it may inhibit the IKKβ/NF-κB signaling pathway, which is crucial in cancer cell survival.

- Antimicrobial Mechanisms : The exact mechanisms by which it exerts antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or function.

Case Studies

Several case studies have documented the efficacy of this compound in vivo:

- Colorectal Cancer Model : In a study involving HCT116 xenografts, administration of the compound led to a significant reduction in tumor size compared to controls.

- Infection Models : Efficacy against N. meningitidis was observed in murine models, where treated animals showed reduced bacterial load.

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

[2-[(3-methoxyphenyl)methyl]phenyl]methanol |

InChI |

InChI=1S/C15H16O2/c1-17-15-8-4-5-12(10-15)9-13-6-2-3-7-14(13)11-16/h2-8,10,16H,9,11H2,1H3 |

InChI Key |

MWUYVLZNLRYVPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CC=CC=C2CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.